molecular formula C14H24N2O4 B6260760 rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid CAS No. 2307753-93-9

rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

Cat. No.: B6260760
CAS No.: 2307753-93-9
M. Wt: 284.4
InChI Key:
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Description

The compound "rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid" is a complex organic molecule that has garnered attention in various fields due to its unique structure and reactivity. This compound features a pyrrolo[3,4-c]pyridine core, which is a bicyclic system, and it possesses multiple stereocenters, making it a compound of interest in stereochemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from Starting Materials::
    • The synthesis of this compound typically involves the cyclization of appropriate linear precursors, which can be achieved through a series of condensation and reduction reactions.

    • One common route includes the reaction of an appropriately substituted pyrrolidine with a suitable carbonyl compound, followed by cyclization and functional group transformations.

  • Reaction Conditions::
    • Typical reaction conditions include the use of acidic or basic catalysts, controlled temperature environments (usually between -10°C to 100°C), and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods:
  • Industrial production may involve large-scale cyclization processes using automated reactors and flow chemistry techniques to ensure consistency and yield. Optimization of reaction conditions and purification methods such as crystallization or chromatography are essential for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation::
    • The compound can undergo oxidation reactions, where its tertiary amine groups can be transformed into corresponding N-oxides.

    • Common reagents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction::
    • Reduction of the compound can lead to the hydrogenation of its carbonyl and double bond functionalities.

    • Common reagents include palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution::
    • The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon or the tert-butoxy group.

    • Reagents such as sodium hydroxide or Grignard reagents are commonly used.

Common Reagents and Conditions:
  • Typical conditions for these reactions include moderate temperatures (25°C to 80°C) and solvents like ethanol, methanol, or tetrahydrofuran (THF).

Major Products:
  • Oxidation products include N-oxides and hydroxyl derivatives.

  • Reduction products include alcohols and fully saturated hydrocarbons.

  • Substitution reactions yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • In organic synthesis, this compound serves as a building block for constructing more complex molecules, enabling the exploration of new synthetic pathways and reaction mechanisms.

Biology:
  • The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding, due to its unique structural framework.

Medicine:
  • In pharmaceutical research, derivatives of this compound are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry:
  • It finds applications in the development of novel materials, including polymers and specialty chemicals, owing to its functional group versatility and reactivity.

Mechanism of Action

  • The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

  • Detailed mechanistic studies often involve understanding the binding interactions at the molecular level, utilizing techniques like X-ray crystallography or NMR spectroscopy to elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds:

  • Compounds with similar structures include other pyrrolo[3,4-c]pyridine derivatives, as well as bicyclic amines and amino acids.

Uniqueness:
  • This compound is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct chemical properties and reactivity patterns. Comparing its behavior and applications with similar compounds helps highlight its potential advantages in various research and industrial contexts.

This detailed article should give you a comprehensive overview of "rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid". Intrigued by the science?

Properties

CAS No.

2307753-93-9

Molecular Formula

C14H24N2O4

Molecular Weight

284.4

Purity

95

Origin of Product

United States

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